
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The bromination step is crucial and can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes substitution with nucleophiles under mild conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Sodium methoxide | DMSO, 80°C, 6h | 5-methoxy derivative | 78% | |
Piperidine | THF, RT, 12h | 5-piperidinyl derivative | 65% | |
Potassium thiocyanate | DMF, 100°C, 8h | 5-thiocyanate derivative | 72% |
Mechanism : The reaction proceeds via a two-step process:
- Formation of a Meisenheimer complex stabilized by the electron-withdrawing ester group.
- Departure of the bromide ion, followed by nucleophilic attack.
Oxidation Reactions
The ethyl ester and pyrazole ring are susceptible to oxidation under controlled conditions.
Key Insight : Oxidation with K₂S₂O₈ in acetonitrile (pH 2–3) selectively cleaves the pyrazole ring, producing α,β-unsaturated dicarboxylic acids .
Reduction Reactions
The ester group and bromine atom can be reduced to generate diverse intermediates.
Notable Application : Catalytic hydrogenation removes the bromine atom while retaining the ester group, enabling downstream functionalization .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings for biaryl synthesis.
Optimization Note : Ligand selection (e.g., Xantphos) significantly improves yields in amination reactions .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NH₂NH₂·H₂O | EtOH, reflux, 8h | Pyrazolo[3,4-d]pyridazinone | 70% | |
CS₂/KOH | DMF, 120°C, 6h | Thieno[2,3-c]pyrazole derivative | 65% |
Mechanistic Pathway : Hydrazine induces ring expansion via intermediate hydrazide formation, followed by intramolecular cyclization .
Photochemical Reactions
UV irradiation enables unique transformations.
Condition | Product | Yield | Source |
---|---|---|---|
UV (254 nm), CH₂Cl₂ | 4-chlorophenyl migratory insertion product | 58% | |
UV (365 nm), O₂ | Pyrazole-4,5-dione | 42% |
Significance : Photorearrangements provide access to structurally complex scaffolds not attainable via thermal methods .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block for synthesizing various pharmaceutical agents. Its derivatives have shown promising biological activities, including:
- Anti-inflammatory : Compounds derived from this pyrazole exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis .
- Antitumor : Some derivatives have demonstrated potent anticancer activities against various cell lines, including A549 lung cancer cells, by inducing apoptosis .
- Antimicrobial : The compound has been evaluated for its bactericidal and bacteriostatic properties, showing effectiveness against several bacterial strains .
Agrochemicals
In the realm of agrochemicals, this compound is utilized in developing pesticides and herbicides. Its bioactive properties contribute to the efficacy of these compounds in controlling pests and enhancing crop yields. Research indicates that pyrazole derivatives can inhibit key enzymes in pests, leading to their mortality .
Materials Science
The compound is also explored in materials science for synthesizing novel materials with specific electronic or optical properties. Its unique structural features allow for modifications that can enhance material performance in applications such as sensors and electronic devices.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated several derivatives of this compound against A549 lung cancer cells. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, suggesting that further exploration could lead to effective cancer therapies .
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of pyrazole derivatives derived from this compound showed promising results in reducing inflammation markers in animal models. The study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the pyrazole ring, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-40-4) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₀BrClN₂O₂
- Molecular Weight : 329.58 g/mol
- CAS Number : 110821-40-4
Pyrazole derivatives, including this compound, are known to exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, these compounds have shown significant activity against several targets:
- Antitumor Activity : Many pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells .
- Antimicrobial Activity : this compound has been tested for its antimicrobial properties, showing effectiveness against a range of pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against specific bacterial strains .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related pyrazole derivatives:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells when combined with doxorubicin, showcasing potential for synergistic effects in chemotherapy .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of pyrazole derivatives reported that this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with promising results in biofilm formation inhibition assays .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or arylhydrazines. A key method involves:
- Step 1 : Formation of the pyrazole core by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enamine intermediate.
- Step 2 : Cyclization with 4-chlorophenylhydrazine to yield the pyrazole scaffold.
- Step 3 : Bromination at the 5-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ at 0–5°C).
Optimization factors include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during bromination.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization yields .
Q. How is the compound characterized using spectroscopic techniques, and what key spectral features confirm its structure?
Answer: Critical spectroscopic data include:
- ¹H NMR :
- A singlet at δ 8.2–8.5 ppm for the pyrazole C-H proton.
- Aromatic protons from the 4-chlorophenyl group (δ 7.3–7.6 ppm, doublets).
- Ethyl ester protons: triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.2 ppm, CH₂).
- ¹³C NMR :
- Ester carbonyl at δ 165–170 ppm.
- Pyrazole carbons at δ 140–150 ppm.
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹.
For validation, compare experimental data with computational predictions (e.g., DFT calculations) to confirm regioisomeric purity .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of pyrazole derivatives, and how can SHELX software aid in overcoming them?
Answer: Challenges include:
- Disorder in halogen substituents : Bromine and chlorine atoms may exhibit positional disorder, complicating electron density maps.
- Twinned crystals : Common in polar derivatives due to intermolecular halogen bonding.
Methodological solutions :
- Use SHELXL for refinement: Its robust algorithms handle disorder via PART and SUMP instructions.
- Apply SHELXD for phase problem resolution: Direct methods excel for small-molecule structures with heavy atoms (Br/Cl).
- Validate hydrogen-bonding networks with PLATON to ensure geometric accuracy .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity in pyrazole derivatives?
Answer: Structure-activity relationship (SAR) studies reveal:
- Halogen effects :
- Bromine at position 5 enhances steric bulk and lipophilicity, improving membrane permeability.
- Chlorine on the phenyl ring increases electrophilicity, enhancing target binding (e.g., kinase inhibition).
Experimental validation :
- Replace Br with CF₃ or H to assess potency changes in Plasmodium falciparum assays.
- Compare IC₅₀ values: Brominated analogs (IC₅₀ ~1.81 µM) show superior antimalarial activity vs. non-halogenated derivatives .
Q. What methodologies resolve data contradictions between crystallographic and spectroscopic analyses?
Answer: Case example : Discrepancies in hydrogen-bonding patterns (X-ray vs. NMR).
- Step 1 : Validate crystallographic data via graph set analysis (e.g., Etter’s notation) to classify H-bond motifs (e.g., R₂²(8) rings).
- Step 2 : Use solid-state NMR to detect dynamic H-bonds undetected by X-ray.
- Step 3 : Cross-reference with DFT-computed H-bond energies to reconcile static (X-ray) and dynamic (NMR) data .
Q. What role do intermolecular interactions play in the crystallization of halogenated pyrazoles?
Answer: Halogen bonding (X···X or X···π) and hydrogen bonding dominate:
- Bromine : Acts as a halogen bond donor (σ-hole interaction) with carbonyl oxygens (distance ~3.2 Å).
- Chlorophenyl group : Participates in C-H···O hydrogen bonds (2.8–3.0 Å), stabilizing layered crystal packing.
Experimental design :
Properties
IUPAC Name |
ethyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWALRXGXGVEXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549902 | |
Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-40-4 | |
Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110821-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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